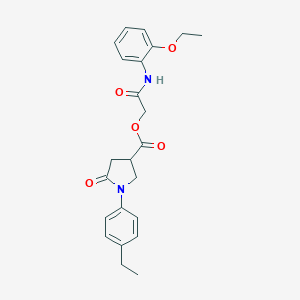![molecular formula C19H21NO6 B270945 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as EMF-1, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting cell proliferation, this compound has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Furthermore, this compound has been shown to disrupt the cell cycle and induce DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate for lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be synthesized through a multi-step process involving the condensation of 4-ethoxyaniline and ethyl acetoacetate, followed by cyclization with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
Molekularformel |
C19H21NO6 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C19H21NO6/c1-2-24-12-5-3-11(4-6-12)20-15(21)9-25-18(22)16-10-7-13-14(8-10)26-19(23)17(13)16/h3-6,10,13-14,16-17H,2,7-9H2,1H3,(H,20,21) |
InChI-Schlüssel |
PJOLYMNTLWHFHR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
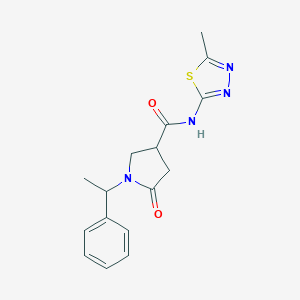
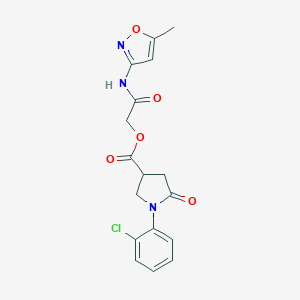
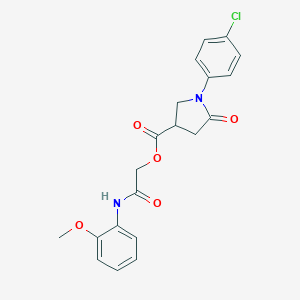

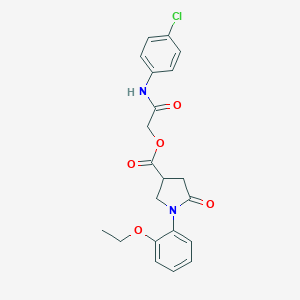
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

